PtdIns-(4,5)-P2-biotin (sodium salt)
Description
Molecular Composition and Structural Characteristics
Chemical Identity and Nomenclature
Phosphatidylinositol 4,5-bisphosphate-biotin sodium salt possesses multiple systematic names that reflect its complex molecular architecture. The formal International Union of Pure and Applied Chemistry name describes the compound as [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] 8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoate. The commercial designation follows the systematic nomenclature as 1-((1-octanoyl-N'-biotinoyl-1,6-diaminohexane-2R-octanoyl)phosphatidyl)inositol-4,5-bisphosphate, trisodium salt. Additional nomenclature variants include phosphatidylinositol-4,5-diphosphate C-8-biotin and the abbreviated forms such as DOPI-4,5-P2-biotin, though these abbreviated designations are less commonly employed in formal scientific literature.
The compound's nomenclature reflects its hybrid nature, combining the phosphatidylinositol 4,5-bisphosphate backbone with biotin conjugation through an octanoyl linker chain. This naming convention emphasizes both the parent phospholipid structure and the biotin modification that confers the compound's unique detection capabilities. The trisodium salt designation indicates the presence of three sodium counterions that neutralize the negative charges associated with the phosphate groups, facilitating solubility in aqueous environments and enhancing the compound's utility in biological research applications.
Molecular Formula and Weight Analysis
The molecular composition of phosphatidylinositol 4,5-bisphosphate-biotin sodium salt exhibits some variation depending on the specific analytical source and preparation method. According to the PubChem database, the free acid form possesses the molecular formula C35H64N3O21P3S with a corresponding molecular weight of 987.9 grams per mole. However, the trisodium salt form, which represents the commercially available preparation, displays the molecular formula C35H61N3O21P3S- 3Na with a molecular weight of 1053.8 grams per mole. This difference reflects the exchange of three hydrogen atoms for three sodium atoms in the salt formation process.
The molecular composition analysis reveals the presence of 35 carbon atoms, indicating a substantial organic framework that accommodates both the phosphatidylinositol backbone and the biotin conjugation system. The presence of three nitrogen atoms corresponds to the biotin moiety's imidazolidone ring system and the linking chemistry employed in the conjugation process. Twenty-one oxygen atoms reflect the extensive phosphorylation of the inositol ring, the ester linkages in the glycerol backbone, and the carbonyl functionalities present in both the biotin structure and the linking chemistry. The three phosphorus atoms correspond to the bisphosphate groups at the 4 and 5 positions of the inositol ring plus the phosphate linkage connecting the inositol to the glycerol backbone. The single sulfur atom derives from the biotin structure, specifically the thiophene ring that constitutes an essential component of the biotin molecular architecture.
| Component | Free Acid Form | Trisodium Salt Form |
|---|---|---|
| Molecular Formula | C35H64N3O21P3S | C35H61N3O21P3S- 3Na |
| Molecular Weight | 987.9 g/mol | 1053.8 g/mol |
| Carbon Atoms | 35 | 35 |
| Hydrogen Atoms | 64 | 61 |
| Nitrogen Atoms | 3 | 3 |
| Oxygen Atoms | 21 | 21 |
| Phosphorus Atoms | 3 | 3 |
| Sulfur Atoms | 1 | 1 |
| Sodium Atoms | 0 | 3 |
Structural Components and Configuration
Phosphatidylinositol Core Structure
The phosphatidylinositol core structure forms the fundamental scaffold of phosphatidylinositol 4,5-bisphosphate-biotin sodium salt, consisting of a glycerol backbone esterified with fatty acid chains and linked to an inositol ring through a phosphodiester bond. The glycerol component adopts the sn-glycerol configuration, with the phosphatidylinositol linkage occurring at the sn-3 position of the glycerol backbone. In the natural phosphatidylinositol structure, the sn-1 and sn-2 positions typically accommodate long-chain fatty acids, with stearic acid commonly found at the sn-1 position and arachidonic acid at the sn-2 position in mammalian tissues. However, in the biotinylated derivative, the sn-1 position is modified to incorporate an octanoyl chain that serves as the attachment point for the biotin conjugation system.
The inositol ring component represents a cyclohexane derivative with six hydroxyl groups arranged in specific stereochemical orientations. The myo-inositol isomer predominates in biological systems and serves as the substrate for phosphatidylinositol synthesis. The inositol ring's hydroxyl groups at positions 1, 4, and 5 are available for phosphorylation, though in phosphatidylinositol 4,5-bisphosphate, only the 4 and 5 positions bear phosphate groups. The remaining hydroxyl groups at positions 2, 3, and 6 remain unmodified, contributing to the compound's hydrophilic character and potential for hydrogen bonding interactions with target proteins.
The stereochemical configuration of the phosphatidylinositol core maintains the natural L-α-phosphatidylinositol orientation, ensuring compatibility with biological recognition systems and protein binding domains that have evolved to interact with naturally occurring phosphoinositides. This stereochemical fidelity is crucial for the compound's function as a biochemical probe, as it allows the biotinylated derivative to accurately mimic the binding properties of the natural substrate while providing the additional functionality required for detection and isolation procedures.
Bisphosphate Positioning at 4,5-Positions
The bisphosphate modification at the 4 and 5 positions of the inositol ring represents a critical structural feature that defines the biological activity and protein recognition properties of phosphatidylinositol 4,5-bisphosphate-biotin sodium salt. These phosphate groups adopt specific stereochemical orientations that create a distinctive three-dimensional electrostatic surface, enabling selective recognition by pleckstrin homology domains and other phosphoinositide-binding protein modules. The 4-phosphate group occupies an axial position relative to the inositol ring chair conformation, while the 5-phosphate adopts an equatorial orientation, creating an asymmetric charge distribution that is essential for specific protein interactions.
The phosphorylation pattern at the 4,5-positions generates a highly negatively charged region that serves as a primary determinant for protein binding specificity. Phosphatidylinositol 4,5-bisphosphate functions as a substrate for phospholipase C-coupled G-protein pathways involved in intracellular calcium release and serves as a substrate for class I phosphoinositide 3-kinase forming phosphatidylinositol 3,4,5-trisphosphate. The specific positioning of these phosphate groups creates a binding pocket that accommodates positively charged amino acid residues, particularly lysine and arginine, in target proteins through electrostatic interactions.
The bisphosphate configuration also influences the compound's membrane association properties and its ability to form lipid clusters that sort proteins at membrane surfaces. The phosphate groups contribute significantly to the compound's water solubility, distinguishing it from longer-chain phosphatidylinositol derivatives that tend to form membrane-embedded structures. This enhanced solubility facilitates the compound's use in biochemical assays and protein purification procedures where membrane association might interfere with experimental protocols.
Biotin Conjugation Chemistry
The biotin conjugation system in phosphatidylinositol 4,5-bisphosphate-biotin sodium salt involves sophisticated linking chemistry that connects the biotin moiety to the phosphatidylinositol backbone through the sn-1 position of the glycerol component. The biotin molecule, containing the characteristic imidazolidone ring fused to a thiophene ring, is attached via an octanoyl linker chain that maintains appropriate spacing between the biotin recognition element and the phosphoinositide binding region. This design ensures that biotin detection does not interfere with the compound's ability to interact with phosphoinositide-binding proteins while providing sufficient accessibility for avidin or streptavidin recognition.
The linking chemistry employs an amide bond formation between biotin and a diaminohexane spacer, followed by esterification to the octanoyl chain that replaces the natural fatty acid at the sn-1 position. This conjugation strategy preserves the essential structural features of the phosphatidylinositol 4,5-bisphosphate while introducing the biotin functionality in a manner that minimizes steric interference with protein binding. The octanoyl chain length represents an optimal compromise between providing sufficient separation of the biotin and phosphoinositide functionalities while maintaining the compound's solubility characteristics.
The biotin component retains its natural stereochemistry and binding affinity for avidin and streptavidin, enabling detection sensitivities in the femtomolar to picomolar range. The biotin-avidin interaction represents one of the strongest known non-covalent biological interactions, with binding constants exceeding 10^15 M^-1, making it an ideal system for affinity purification and detection applications. The stability of this interaction under various buffer conditions and pH ranges enhances the versatility of the biotinylated phosphatidylinositol derivative in diverse experimental protocols.
Sodium Salt Formation and Properties
The sodium salt formation of phosphatidylinositol 4,5-bisphosphate-biotin represents a crucial aspect of the compound's preparation that directly impacts its solubility, stability, and biological activity. The three sodium counterions neutralize the negative charges associated with the phosphate groups at the 4 and 5 positions of the inositol ring and the phosphodiester linkage connecting the inositol to the glycerol backbone. This ionic modification transforms the highly charged phospholipid into a more manageable form for storage, handling, and experimental manipulation while preserving the essential recognition properties required for protein interactions.
The trisodium salt configuration enhances the compound's water solubility compared to the free acid form, facilitating preparation of stock solutions and reducing the tendency for aggregation or precipitation that might occur with other salt forms or the protonated species. The sodium ions interact with the phosphate oxygens through ionic interactions, effectively screening some of the negative charge while maintaining the overall electronegative character necessary for protein recognition. This balance between charge neutralization and preservation of binding properties represents a critical design consideration in the compound's formulation.
Properties
Molecular Formula |
C35H61N3O21P3S · 3Na |
|---|---|
Molecular Weight |
1053.8 |
InChI |
InChI=1S/C35H64N3O21P3S.3Na/c1-2-3-4-6-10-17-27(41)56-22(20-55-62(52,53)59-32-29(42)30(43)33(57-60(46,47)48)34(31(32)44)58-61(49,50)51)19-54-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-63-24)37-35(45)38-28;;;/h22-24,28-34,42-44H,2-21H2,1H |
InChI Key |
USLRCVJGAGJDIV-WFWFDGKXSA-K |
SMILES |
O[C@H]1[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H](O)[C@@H]1OP([O-])(OC[C@H](COC(CCCCCCCNC(CCCC[C@H]2SC[C@@](N3[H])([H])[C@]2([H])N([H])C3=O)=O)=O)OC(CCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonyms |
Phosphatidylinositol-4,5-diphosphate C-8-biotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PtdIns-(3,4,5)-P3-Biotin (Sodium Salt)
Structural Difference: Contains an additional phosphate group at the 3-position of the inositol ring. Binding Specificity:
- Proteins like PDK1, ARNO, and GAB2 exhibit 10- to 100-fold higher affinity for PtdIns(3,4,5)P3-biotin (KD = 30 nM to 10 µM) compared to PtdIns(4,5)P2-biotin (KD = 13 µM for OSBP2) .
- Clones such as DAB2, apoH, and γ-Spectrin bind both compounds with similar affinities (KD = 360 nM to 3 µM), indicating overlapping interaction motifs .
Functional Implications : - PtdIns(3,4,5)P3 is a key activator of the PI3K/Akt/mTOR pathway, whereas PtdIns(4,5)P2 regulates PLC-mediated IP3/DAG signaling . Applications: Used in cancer and immunology research to study hyperactivated PI3K pathways .
PtdIns-(4,5)-P2 Derivatives with Modified Acyl Chains
a) PtdIns-(4,5)-P2 (1,2-Dioctanoyl) (Sodium Salt)
Structural Difference : Short-chain (C8:0) acyl groups enhance solubility in aqueous buffers.
Functional Impact :
- Ideal for in vitro kinase/phosphatase assays due to improved membrane integration and accessibility .
- Used to study lipid-protein interactions in synthetic liposomes .
b) PtdIns-(4,5)-P2 (1,2-Dihexanoyl) (Sodium Salt)
Structural Difference : Even shorter acyl chains (C6:0) further increase solubility but reduce membrane stability.
Applications : Suitable for mass spectrometry (MS) and high-throughput screening .
Comparative Binding Affinities and Specificities
Data from yeast surface-display experiments highlight distinct interaction profiles (Table 1):
| Protein Clone | PtdIns(4,5)P2-Biotin (KD) | PtdIns(3,4,5)P3-Biotin (KD) | Specificity |
|---|---|---|---|
| PDK1 | ND | 30 nM | PtdIns(3,4,5)P3 |
| ARNO | ND | 100 nM | PtdIns(3,4,5)P3 |
| DAB2 | 1.2 µM | 360 nM | Dual |
| apoH | 3 µM | 3 µM | Dual |
| OSBP2 | 13 µM | 630 nM | Prefers PtdIns(3,4,5)P3 |
ND = Not determined due to lack of binding saturation .
Commercial and Technical Considerations
| Parameter | PtdIns-(4,5)-P2-Biotin | PtdIns-(3,4,5)-P3-Biotin | Dioctanoyl Derivative |
|---|---|---|---|
| Supplier Examples | Cayman #10008159 | Santa Cruz #sc-224235 | Santa Cruz #sc-222214 |
| Price (10 µg) | $193 (Cayman) | $250 (Santa Cruz) | $57 (Santa Cruz) |
| Solubility | Moderate (aqueous) | Moderate | High (short-chain) |
| Stability | Sodium salt enhances | Sodium salt enhances | Enhanced by C8 chains |
Preparation Methods
Enzymatic Phosphorylation
Type I PIP5Ks phosphorylate PtdIns-4-P at the D-5 position of the inositol ring, while Type II enzymes phosphorylate PtdIns-5-P at the D-4 position. Contaminating PtdIns-5-P in commercial PtdIns-4-P preparations necessitates stringent substrate purification to avoid side reactions. Reaction conditions typically include:
Enzymatic activity is quantified using malachite green assays to measure inorganic phosphate release.
Biotinylation Strategies
Biotin conjugation enables the use of streptavidin-based detection systems. The biotin moiety is introduced via a C8 linker at the sn-1 position of the glycerol backbone.
Chemical Conjugation
The biotinylation reaction involves:
Table 1: Biotinylation Reaction Parameters
| Condition | Recommendation | Source |
|---|---|---|
| Short-term Storage | 4°C for 1–2 days | |
| Long-term Storage | -20°C in aliquots (6 months) | |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Analytical Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (1,053.8 Da) and sodium adduct formation. MALDI-TOF MS verifies biotin incorporation, with peaks at m/z 1,054 (M+Na⁺).
Functional Validation
-
Lipid-Protein Binding : PtdIns-(4,5)-P2-biotin binds PH-domain-containing proteins (e.g., PLC-δ1) in pull-down assays.
-
Enzymatic Stability : Resistant to phosphatases (e.g., PTEN) but hydrolyzed by phospholipase C.
Challenges and Optimization
-
Oxidation Sensitivity : Arachidonoyl chains are prone to oxidation; storage under argon and addition of antioxidants (e.g., BHT) are recommended.
-
Batch Variability : Commercial PtdIns-(4,5)-P2 may contain contaminating phosphoinositides, necessitating HPLC purification.
Applications in Research
PtdIns-(4,5)-P2-biotin is utilized for:
Q & A
Q. How can PtdIns-(4,5)-P2-biotin (sodium salt) be used to detect PIP2-interacting proteins in cellular signaling pathways?
Methodological Answer: PtdIns-(4,5)-P2-biotin is employed in affinity capture assays to isolate proteins that bind to phosphatidylinositol 4,5-bisphosphate (PIP2). The biotin tag enables streptavidin-coated magnetic beads or columns to pull down PIP2-binding complexes from cell lysates. After washing, bound proteins are eluted and identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is critical for mapping the PIP2 interactome, including PLC isoforms, ion channels, and cytoskeletal regulators. Controls should include non-biotinylated PIP2 to confirm specificity .
Q. What experimental considerations are critical when handling PtdIns-(4,5)-P2-biotin (sodium salt) to ensure stability?
Methodological Answer: Due to its sensitivity to oxidation and hydrolysis:
- Solubility: Prepare stock solutions in chloroform:methanol:water (20:9:1) or aqueous buffers with detergents (e.g., 0.1% Triton X-100).
- Storage: Aliquot and store at -80°C under inert gas (argon/nitrogen) to prevent lipid degradation. Avoid repeated freeze-thaw cycles.
- Validation: Confirm integrity using thin-layer chromatography (TLC) or MALDI-TOF before experiments .
Q. How does the acyl chain structure (e.g., dioctanoyl vs. dipalmitoyl) of synthetic PIP2 analogs affect experimental outcomes?
Methodological Answer: Shorter acyl chains (e.g., dioctanoyl, C8:0) enhance solubility in aqueous systems, making them suitable for in vitro kinase/phosphatase assays. Longer chains (e.g., dipalmitoyl, C16:0) mimic natural membrane lipid packing, ideal for studying membrane-protein interactions or liposome-based reconstitution. For live-cell studies, water-soluble analogs (e.g., C8:0) are preferred for efficient delivery .
Advanced Research Questions
Q. How can researchers resolve contradictions in PIP2-dependent signaling data caused by off-target effects of PtdIns-(4,5)-P2-biotin?
Methodological Answer:
- Specificity Controls: Use non-biotinylated PIP2 or structurally distinct analogs (e.g., PtdIns-(3,4)-P2) to rule out non-specific binding.
- Genetic Validation: Combine knockdown/knockout of putative PIP2-binding proteins (e.g., PH domain-containing proteins) with rescue experiments.
- Orthogonal Methods: Validate findings using fluorescent PIP2 probes (e.g., GFP-tagged PH domains) or optogenetic PIP2 clustering systems .
Q. What quantitative approaches are recommended to measure PIP2 turnover in live cells using PtdIns-(4,5)-P2-biotin (sodium salt)?
Methodological Answer:
- Metabolic Labeling: Incubate cells with ³²P-orthophosphate or ³H-inositol, extract lipids, and quantify PIP2 via TLC or HPLC.
- Lipid Overlay Assays: Spot PtdIns-(4,5)-P2-biotin on nitrocellulose membranes and probe with lysates to assess binding kinetics via chemiluminescence.
- Mass Spectrometry: Use deuterated internal standards (e.g., PtdIns-(4,5)-P2-d62) for absolute quantification .
Q. How can spatial localization of PIP2 be mapped in subcellular compartments using PtdIns-(4,5)-P2-biotin (sodium salt)?
Methodological Answer:
- Electron Microscopy: Immunogold labeling with anti-biotin antibodies after fixation and permeabilization.
- Super-Resolution Imaging: Combine PtdIns-(4,5)-P2-biotin with streptavidin-conjugated fluorophores (e.g., Alexa Fluor 647) and structured illumination microscopy (SIM).
- Subcellular Fractionation: Isolate membrane rafts or organelles (e.g., plasma membrane, endosomes) and quantify PIP2 via lipid extraction/MS .
Q. What strategies mitigate batch-to-batch variability in synthetic PtdIns-(4,5)-P2-biotin (sodium salt)?
Methodological Answer:
- Quality Control (QC): Require vendors to provide HPLC purity (>98%), MS data, and fatty acid composition analysis.
- In-House Validation: Test each batch in a standardized binding assay (e.g., PLCδ1-PH domain binding via surface plasmon resonance).
- Normalization: Adjust concentrations using phosphate assays (e.g., Malachite Green) to account for salt/water content variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
